molecular formula C8H7NS B13662024 6-Methylbenzo[d]isothiazole

6-Methylbenzo[d]isothiazole

Cat. No.: B13662024
M. Wt: 149.21 g/mol
InChI Key: MOELJFGJWYPYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Benzothiazole (B30560) Chemistry

The journey of benzothiazole chemistry began in 1887 with the first synthesis of a 2-substituted benzothiazole by A. W. Hofmann. ijper.orgpcbiochemres.com Early investigations into this class of compounds were often linked to their applications as dyes and as vulcanization accelerators in the rubber industry. mdpi.comtaylorandfrancis.comscielo.br A significant milestone in the synthesis of related compounds was the development of the Herz reaction in 1913 by Richard Herz, which involves the reaction of anilines with disulfur (B1233692) dichloride. mdpi.com

For many years, established methods for creating the benzothiazole skeleton primarily involved the condensation reactions of 2-aminothiophenols with reagents like aldehydes, carboxylic acids, or acyl chlorides. ijper.orgpcbiochemres.comresearchgate.net However, the field saw a resurgence of interest, particularly in medicinal chemistry, following the discovery of the therapeutic properties of benzothiazole derivatives such as riluzole. jddtonline.info This has spurred the development of novel synthetic routes. Modern research emphasizes the principles of green chemistry, employing techniques like microwave-assisted synthesis and new catalytic systems to create benzothiazole derivatives more efficiently and with less environmental impact. ijper.orgscielo.brnih.gov

Significance of the Benzothiazole Scaffold in Chemical Research

The benzothiazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net Its derivatives have been shown to exhibit an extensive array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govbenthamdirect.comtandfonline.comresearchgate.netpsu.edu This wide spectrum of activity has made the benzothiazole core a popular building block in the design and synthesis of new therapeutic agents. jddtonline.inforesearchgate.netresearchgate.net

Beyond pharmaceuticals, the benzothiazole scaffold holds importance in materials science and other industrial applications. scielo.br Its unique electronic and photophysical properties have led to its use in the development of fluorescent probes, agrochemicals, and materials for organic electronics. researchgate.netscielo.br Furthermore, certain benzothiazole derivatives continue to be used as corrosion inhibitors and as accelerators in the vulcanization of rubber. taylorandfrancis.com

Specific Academic Relevance of the 6-Methyl Substitution Pattern in Benzothiazoles

Within the broad family of benzothiazole derivatives, the specific placement of substituents on the benzene (B151609) ring can significantly influence the molecule's properties and biological activity. Scientific literature indicates that substitutions at the C-6 position of the benzothiazole ring are particularly important for imparting varied biological activities. researchgate.netbenthamdirect.com The presence of a methyl group at this position, creating the 6-methylbenzo[d]thiazole structure, has been the subject of several research studies focused on synthesizing novel derivatives and evaluating their potential applications.

Research has demonstrated that incorporating the 6-methylbenzothiazole (B1275349) moiety into larger molecules can yield compounds with significant biological effects. These studies underscore the academic relevance of this specific substitution pattern in the quest for new bioactive agents.

Derivative ClassResearch FocusKey FindingsReference
Thiazolidin-4-onesSynthesis and antibacterial activitySynthesized derivatives of 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one showed significant activity against both gram-positive and gram-negative bacteria. researchgate.net
QuinazolinonesSynthesis and antitubercular activityNovel 3-(4-(6-methylbenzo[d]thiazol-2-yl) phenyl) quinazolin-4(3H)-ones were synthesized and evaluated for activity against Mycobacterium tuberculosis. psu.edu
Hydrazine (B178648) AnalogsSynthesis and antimicrobial activityNew hydrazine analogs based on a 6-methyl-2(3H)-benzo-1,3-thiazolyl structure were synthesized and showed antimicrobial properties. jyoungpharm.org
2,6-Substituted Benzo[d]thiazolesSynthesis and antimosquito propertiesA series of 2,6-substituted benzo[d]thiazole analogues were developed and screened for repellent, insecticidal, and larvicidal activities against Anopheles arabiensis. nih.gov
Benzothiazole-2-carbonitrileElectrochemical synthesisThe electrochemical cyanation of 6-methylbenzo[d]thiazole was successfully performed to yield 6-methylbenzo[d]thiazole-2-carbonitrile (B1639768). jst.go.jp

Scope and Focus of Current Research Endeavors on 6-Methylbenzo[d]isothiazole

Current research efforts concerning this compound and its related isomers are primarily concentrated on the synthesis of novel derivatives and the exploration of their biological potential. The foundational structure of this compound serves as a critical starting point for the development of more complex molecules with tailored functions.

The main thrust of contemporary studies is in the field of medicinal chemistry. Drawing from the established bioactivity of the broader benzothiazole class, researchers are creating new compounds featuring the 6-methylbenzothiazole core and testing them for a range of therapeutic applications. As evidenced by recent studies, a significant area of focus is the development of new antimicrobial agents to combat infectious diseases. researchgate.netjyoungpharm.org This includes investigating derivatives for activity against bacteria, fungi, and mycobacteria. psu.eduresearchgate.net

Furthermore, research extends into agrochemical applications, particularly in the development of new insecticidal and larvicidal agents. nih.gov The synthesis of 2,6-substituted benzo[d]thiazole analogues and their demonstrated effectiveness against mosquitos highlight the potential of this chemical scaffold in crop protection and public health. nih.gov The development of new, efficient synthetic methodologies, such as electrochemical reactions, also remains an active area of research to facilitate the production of these valuable compounds. jst.go.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

6-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H7NS/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3

InChI Key

MOELJFGJWYPYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=NS2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of 6-Methylbenzo[d]isothiazole and its Core Precursors

The construction of the this compound core relies on the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring. The following subsections detail key methodologies for achieving this, starting from readily available precursors.

A cornerstone in the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenols and carbonyl compounds. mdpi.com This approach is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the benzothiazole (B30560) ring. mdpi.com For the synthesis of derivatives like this compound, the corresponding 2-amino-5-methylthiophenol would be the key starting material.

The reaction of 2-aminothiophenols with aldehydes is a widely employed method. mdpi.com Various catalytic systems have been developed to promote this transformation under green and efficient conditions. For instance, a mixture of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature can effectively catalyze the condensation of 2-aminothiophenol (B119425) with various aldehydes to produce 2-substituted benzothiazoles in excellent yields. nih.gov Visible-light-promoted synthesis offers another environmentally benign approach, where irradiation with a blue LED in the presence of air facilitates the cyclization of 2-aminothiophenols and aldehydes. mdpi.com Microwave-assisted synthesis has also been shown to be a rapid and efficient method for this condensation. ias.ac.in

The condensation with ketones provides a route to 2,2-disubstituted benzothiazolines, which can subsequently be oxidized to 2-substituted benzothiazoles. mdpi.commdpi.com For example, the reaction of 2-aminothiophenol with ketones in a chlorobenzene/DMSO solvent mixture at high temperatures, assisted by molecular oxygen, can yield 2-substituted benzothiazoles. mdpi.com The reaction mechanism is thought to involve the formation of an imine intermediate, followed by cyclization and subsequent oxidation. mdpi.com

Catalyst/ConditionReactantsProductYieldReference
H₂O₂/HCl, Ethanol, RT2-Aminothiophenol, Aldehydes2-Substituted BenzothiazolesExcellent nih.gov
Visible light (blue LED), Air2-Aminothiophenols, Aldehydes2-Substituted Benzothiazoles70-92% mdpi.com
Microwave irradiation, PIFA2-Aminothiophenols, Aldehydes2-Substituted BenzothiazolesGood to Excellent ias.ac.in
Molecular oxygen, Chlorobenzene/DMSO, 140 °C2-Aminothiophenol, Ketones2-Substituted Benzothiazoles55-81% mdpi.com

One such method involves the reaction of anilines with elemental sulfur. nih.gov For instance, N-substituted arylamines can react with elemental sulfur in the presence of a catalyst to form 2-substituted benzothiazoles. nih.gov Another approach is the copper-catalyzed three-component reaction of 2-iodoanilines, benzylamines, and sulfur powder to produce 2-arylbenzothiazoles. rsc.org While this specific example starts with a 2-iodoaniline, similar strategies could potentially be adapted for methylaniline derivatives.

A metal-free approach for the synthesis of 2-substituted benzothiazoles from 2-iodoanilines, a quaternary ammonium (B1175870) salt, and elemental sulfur has also been reported. rsc.org This method highlights the ongoing efforts to develop more sustainable synthetic routes.

ReactantsCatalyst/ReagentProductReference
N-substituted arylamines, Elemental sulfurCatalyst2-Substituted benzothiazoles nih.gov
2-Iodoanilines, Benzylamines, Sulfur powderCopper catalyst2-Arylbenzothiazoles rsc.org
2-Iodoanilines, Quaternary ammonium salt, Elemental sulfurMetal-free2-Substituted benzothiazoles rsc.org

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool for the construction of heterocyclic compounds, including benzothiazoles. researchgate.netresearchgate.net These methods often proceed under mild conditions without the need for harsh chemical oxidants. researchgate.net

Electrochemical oxidative cyclization provides a direct route to benzazoles. researchgate.net An effective method involves the electrolysis of a mixture of o-aminophenol/o-aminothiophenol/o-phenylenediamine and an aldehyde. researchgate.net This approach avoids the use of catalysts and external oxidants, offering a green and efficient synthesis of benzazoles with a broad substrate scope and good functional group tolerance. researchgate.net The mechanism is believed to involve the anodic oxidation of the starting materials to generate reactive intermediates that undergo intramolecular cyclization. chim.it

Another example is the TEMPO-catalyzed electrochemical synthesis of benzothiazoles from N-arylthioamides. acs.org In this process, the electrochemically generated TEMPO+ acts as a redox mediator, oxidizing the thioamide to a thioamidyl radical. acs.org This radical then undergoes homolytic aromatic substitution to form the C–S bond, leading to the benzothiazole product. acs.org

Starting MaterialsKey FeaturesProductReference
o-Aminothiophenol, AldehydesCatalyst- and oxidant-freeBenzazoles researchgate.net
N-ArylthioamidesTEMPO-catalyzed, Redox-mediatorBenzothiazoles acs.org

Electrochemical C–H thiolation represents a direct and atom-economical approach to C–S bond formation. researchgate.net A bromine-free method for the synthesis of 2-aminobenzothiazole (B30445) derivatives has been developed through the reaction of aniline (B41778) derivatives with ammonium thiocyanate. researchgate.net This electrosynthesis uses sodium bromide as both an electrolyte and a brominating agent in isopropyl alcohol. researchgate.net The reaction proceeds via a C–H thiolation route under mild conditions. researchgate.net

The proposed mechanism for such electrochemical C–H thiolations often involves the generation of a sulfur-centered radical which then attacks the aromatic C-H bond. researchgate.net The subsequent oxidation and cyclization lead to the formation of the benzothiazole ring.

The introduction of a cyano group at the 2-position of the benzothiazole ring is a valuable transformation, as the nitrile can be further converted into other functional groups. An electrochemical oxidative cyanation of benzothiazoles has been successfully achieved using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. jst.go.jpresearchgate.net The reaction is carried out in a divided cell with n-Bu4NBF4 in DMF, affording the corresponding 2-cyanobenzothiazole derivatives in moderate yields. jst.go.jpresearchgate.net For instance, 6-methylbenzo[d]thiazole can be converted to 6-methylbenzo[d]thiazole-2-carbonitrile (B1639768) using this electrochemical protocol. researchgate.netjst.go.jp

SubstrateReagentProductYieldReference
Benzo[d]thiazoleTrimethylsilyl cyanide (TMSCN)Benzo[d]thiazole-2-carbonitrileModerate jst.go.jpresearchgate.net
6-Methylbenzo[d]thiazoleTrimethylsilyl cyanide (TMSCN)6-Methylbenzo[d]thiazole-2-carbonitrile54% jst.go.jp

Catalytic Synthesis Methods (e.g., Metal-Catalyzed, Organocatalysis)

Catalytic approaches offer efficient and selective routes to benzothiazole derivatives. Transition metal-catalyzed cross-coupling reactions, for instance, are powerful tools for forming C-C and C-N bonds. nih.govrwth-aachen.de Iron-catalyzed cyclization of ketoxime carboxylates represents a novel method for constructing nitrogen-containing heterocycles. mdpi.com

Copper-catalyzed dehydrogenative cross-coupling has been successfully employed to link benzothiazoles with other heterocyclic systems like thiazoles. For example, the reaction of 6-methylbenzo[d]thiazole with 4,5-dimethylthiazole (B1345194) in the presence of a copper(I) iodide (CuI) catalyst, silver carbonate (Ag2CO3), and lithium tert-butoxide (tBuOLi) under a nitrogen atmosphere yields 2-(4,5-dimethylthiazol-2-yl)-6-methylbenzo[d]thiazole. amazonaws.com This reaction proceeds through a direct C-H activation pathway.

Catalyst SystemReactantsProductYieldReference
CuI / Ag2CO3 / tBuOLi6-methylbenzo[d]thiazole, 4,5-dimethylthiazole2-(4,5-dimethylthiazol-2-yl)-6-methylbenzo[d]thiazole67% amazonaws.com

Table 1: Example of a Metal-Catalyzed Synthesis of a this compound Derivative.

Organocatalysis has also emerged as a valuable strategy. For instance, the synthesis of 4H-pyrimido[2,1-b]benzothiazoles can be achieved through a one-pot, three-component cyclo-condensation of 2-aminobenzothiazole, β-ketoesters, and substituted aromatic aldehydes in a micellar medium, which acts as an environmentally benign protocol. researchgate.net

Green Chemistry Synthesis Protocols (e.g., Solvent-Free, Microwave, Ultrasound Irradiation)

In line with the principles of green chemistry, solvent-free, microwave-assisted, and ultrasound-irradiated synthetic methods are gaining prominence. These techniques often lead to shorter reaction times, higher yields, and reduced waste generation. rsc.org

Ultrasound irradiation has proven to be an effective green approach for synthesizing various heterocyclic compounds. nih.govrsc.org For example, the synthesis of benzothiazole derivatives can be efficiently carried out by reacting 2-aminothiophenol with various benzaldehydes under ultrasonic probe irradiation in a solvent- and catalyst-free system. analis.com.my This method offers simplicity and rapid reaction times, typically affording the desired products within 20 minutes at room temperature. analis.com.my One study reported the synthesis of 1,2,3-triazoles tethering a benzothiazole nucleus under ultrasound irradiation, which resulted in significant reductions in reaction times and comparatively higher yields. researchgate.net

Microwave irradiation is another powerful tool in green synthesis. A rapid, solvent-free, one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been described, involving the condensation of thioureas with chloroacetic acid and an aldehyde under microwave irradiation. researchgate.net

Solvent-free conditions are particularly attractive from an environmental and economic standpoint. A transition-metal-free and solvent-free method for the heteroarylation of primary amines with 2-chlorobenzothiazoles has been developed, offering a sustainable route to N-aryl benzothiazoles. acs.org

Green Chemistry ProtocolReactantsProductKey AdvantagesReference
Ultrasound Irradiation2-aminothiophenol, Benzaldehyde derivativesBenzothiazole derivativesSolvent-free, catalyst-free, rapid (20 min) analis.com.my
Ultrasound IrradiationN-(6-Methylbenzo[d]thiazol-2-yl)-2-azidoacetamide, Terminal alkynes1,4-disubstituted 1,2,3-triazolesReduced reaction times, higher yields researchgate.net
Microwave IrradiationThioureas, Chloroacetic acid, Aldehyde5-arylidene-2-imino-4-thiazolidinonesSolvent-free, one-pot, rapid researchgate.net
Solvent-Free2-Chlorobenzothiazoles, Primary aminesN-aryl benzothiazolesTransition-metal-free, sustainable acs.org

Table 2: Overview of Green Synthesis Protocols for Benzothiazole Derivatives.

Strategic Functionalization and Derivatization of the this compound Scaffold

The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Various synthetic strategies have been employed to introduce a wide range of substituents at different positions of the benzothiazole ring.

Substitution Reactions at Various Positions (e.g., Bromination, Amination, Sulfonylation)

Electrophilic and nucleophilic substitution reactions are commonly used to introduce functional groups onto the benzothiazole scaffold.

Bromination: The bromine atom can be introduced at various positions of the benzothiazole ring, serving as a versatile handle for further transformations. For instance, 2-bromo-6-methylbenzo[d]thiazole (B1279625) is a commercially available building block. chemshuttle.comaaronchem.com The bromination of benzo[d]thiazol-6-yl methanol (B129727) derivatives can be achieved using bromine in glacial acetic acid. 4-Bromo-6-methylbenzo[d]thiazole is another key intermediate, with the bromine atom enhancing its reactivity for subsequent chemical modifications. smolecule.com

Amination: The introduction of an amino group is a key transformation. The synthesis of primary aryl amines can be achieved through a copper-assisted aromatic substitution reaction with sodium azide. sci-hub.se A transition-metal-free and solvent-free protocol for the heteroarylation of primary amines with 2-chlorobenzothiazoles has also been reported. acs.org

Sulfonylation: The introduction of a sulfonyl group can significantly impact the properties of the molecule. Sulfonation of 6-methoxybenzothiazole (B1296504) with sulfur trioxide in concentrated sulfuric acid introduces a sulfonic acid group at the 6-position. Another method involves chlorosulfonation with chlorosulfonic acid followed by hydrolysis. The synthesis of (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves the introduction of the morpholinosulfonyl group via reaction with morpholine (B109124) sulfonyl chloride.

Substitution ReactionReagent(s)Position(s) of FunctionalizationReference
BrominationBromine / Acetic Acid2-position
BrominationN/A4-position smolecule.com
AminationSodium Azide / Copper catalystAryl position sci-hub.se
SulfonylationSO3 / H2SO46-position
SulfonylationMorpholine sulfonyl chlorideBenzamide moiety

Table 3: Examples of Substitution Reactions on the Benzothiazole Scaffold.

Coupling Reactions (e.g., Amidation, Cross-Coupling)

Coupling reactions are indispensable for constructing complex molecules based on the this compound scaffold.

Amidation: Amide bond formation is a fundamental transformation in organic synthesis. The synthesis of N-(6-methyl benzothiazole-2-yl)-4-(methylsulphonyl)-2-nitrobenzamide involves the coupling of 2-amino-6-methylbenzothiazole (B160888) with 4-methylsulfonyl-2-nitrobenzoic acid using HATU as a coupling agent. ijirset.com Another example is the synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide, which involves the coupling of a furan-2-carboxylic acid derivative with a functionalized 6-methylbenzo[d]thiazole. evitachem.com Palladium-catalyzed cross-coupling of amides and aryl mesylates provides a route to N-aryl amides. organic-chemistry.org

Cross-Coupling: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Kumada, and Negishi reactions, are widely used for C-C bond formation. nih.gov The Kumada cross-coupling reaction is a notable example. ambeed.com Copper-catalyzed dehydrogenative cross-coupling of benzothiazoles with thiazoles has been demonstrated to be an effective method for creating C-C bonds between two heterocyclic rings. amazonaws.com

Coupling ReactionReactantsCatalyst/ReagentProduct TypeReference
Amidation2-Amino-6-methylbenzothiazole, Carboxylic acidHATUN-acylated benzothiazole ijirset.com
AmidationFuran-2-carboxylic acid derivative, Functionalized 6-methylbenzo[d]thiazoleN/AN-acylated benzothiazole evitachem.com
Cross-Coupling (Dehydrogenative)6-Methylbenzo[d]thiazole, ThiazoleCopper(I) iodideBi-heterocyclic compound amazonaws.com

Table 4: Examples of Coupling Reactions Involving the this compound Scaffold.

Formation of Schiff Base Derivatives

Schiff bases derived from 2-amino-6-methylbenzothiazole are a significant class of compounds with diverse applications. researchgate.netnih.gov Their synthesis typically involves the condensation reaction between 2-amino-6-methylbenzothiazole and a suitable aldehyde or ketone. scispace.commdpi.com

For instance, the reaction of 2-amino-6-methylbenzothiazole with 4-chlorobenzaldehyde (B46862) yields (E)‐N‐(4‐chlorobenzylidene)‐6‐methylbenzo[d]thiazol‐2‐amine. researchgate.net Similarly, N-(Benzofuran-2-ylmethylene)-6-methylbenzo[d]thiazol-2-amine is synthesized by reacting 6-methylbenzothiazol-2-amine with benzofuran-2-carbaldehyde. nih.gov These reactions are often carried out in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. scispace.com

Aldehyde/Ketone ReactantProductReference
4-Chlorobenzaldehyde(E)‐N‐(4‐chlorobenzylidene)‐6‐methylbenzo[d]thiazol‐2‐amine researchgate.net
Benzofuran-2-carbaldehydeN-(Benzofuran-2-ylmethylene)-6-methylbenzo[d]thiazol-2-amine nih.gov
Various substituted aldehydesN-(4-(1-((substituted-benzo[d]thiazol-2-yl)imino)ethyl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide derivatives scispace.com

Table 5: Synthesis of Schiff Base Derivatives from 2-Amino-6-methylbenzothiazole.

Synthesis of Fused Heterocyclic Systems Containing the 6-Methylbenzothiazole (B1275349) Moiety

The fusion of the 6-methylbenzothiazole ring with other heterocyclic systems leads to the creation of novel polycyclic structures with potentially enhanced biological activities. A notable example is the synthesis of pyrimido[2,1-b] researchgate.netbenzothiazoles. semanticscholar.org

One approach involves the reaction of 2-amino-6-methylbenzothiazole with bis(methylthio)methylene malononitrile (B47326) in N,N'-dimethylformamide (DMF) with anhydrous potassium carbonate to afford 3-cyano-4-imino-2-methylthio-8-methyl-4H-pyrimido[2,1-b] researchgate.netbenzothiazole. semanticscholar.org Another strategy is the one-pot, three-component reaction between 2-aminobenzothiazoles, aldehydes, and β-ketoesters or 1,3-diketones to construct 4H-pyrimido[2,1-b]benzothiazoles. researchgate.net Furthermore, the synthesis of benzimidazo[2,1-b]thiazoles has also been reported. nih.gov

The development of these fused systems opens up new avenues for drug discovery and materials science, leveraging the unique structural and electronic properties of the combined heterocyclic rings.

Mechanistic Investigations and Chemical Reactivity of 6 Methylbenzo D Isothiazole

Elucidation of Reaction Mechanisms

The formation and transformation of the benzo[d]isothiazole scaffold involve complex multi-step processes. Detailed mechanistic studies are essential to optimize reaction conditions, improve yields, and develop novel synthetic routes.

The synthesis of benzo[d]isothiazoles often proceeds through various reactive intermediates. For instance, in one-pot syntheses starting from ortho-mercaptoacetophenones, a key step is the formation of an S-nitroso intermediate. This intermediate then undergoes an intramolecular aza-Wittig reaction to yield the final benzo[d]isothiazole product. arkat-usa.org

Another common strategy involves the cyclization of 2,2'-disulfanediyldibenzamides. In metal-catalyzed versions of this reaction, the specific intermediates depend on the metal used. For example, copper-catalyzed syntheses are proposed to proceed through the oxidative insertion of copper(I) into the starting material, forming a six-membered N,S-containing cupracycle intermediate which then facilitates the N-S bond formation via reductive elimination. arkat-usa.org Iron-catalyzed reactions, on the other hand, can be activated by molecular oxygen or other oxygen donors, even at ambient temperatures. arkat-usa.org

In metal-free approaches, such as those using Selectfluor, the reaction of 2-(methylsulfanyl)-N-substituted benzamides likely involves the formation of a sulfonium-type intermediate which then undergoes intramolecular cyclization. arkat-usa.org The synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides involves a palladium-catalyzed and copper-assisted process where a key intermediate is formed through the conversion of the starting material to its cyanothioformamide analogue. mdpi.com

The table below summarizes some of the key intermediates in the synthesis of benzo[d]isothiazole derivatives.

Starting MaterialKey Intermediate(s)Synthetic Outcome
ortho-MercaptoacetophenonesS-nitroso intermediateBenzo[d]isothiazoles
2,2'-DisulfanediyldibenzamidesN,S-containing cupracycle (Cu-catalyzed)Benzo[d]isothiazolones
2-(Methylsulfanyl)-N-substituted benzamidesSulfonium-type intermediate (Selectfluor-mediated)Benzo[d]isothiazolones
N-ArylcyanothioformamidesCyanothioformamide analogue2-Cyanobenzothiazoles

The kinetics and thermodynamics of the transformation pathways of 6-methylbenzo[d]isothiazole and its derivatives are crucial for understanding reaction rates and equilibria. For instance, in the synthesis of 2-methylbenzothiazole, the rate constant for its reaction with the OH radical in the gas phase is significantly faster than that of the unsubstituted benzothiazole (B30560), indicating that the methyl group influences the reaction kinetics. researchgate.net

Quantitative structure-reactivity relationship (QSRR) studies can provide insights into the factors governing reaction rates. For example, in nitroxyl (B88944) radical-catalyzed alcohol oxidation, the steric properties of the alcohol substrate, quantified by the percent buried volume, show a strong correlation with the initial reaction rate. chemrxiv.org This suggests that the addition of the alcohol to the catalyst is likely the rate-determining step. chemrxiv.org

While specific kinetic and thermodynamic data for many reactions involving this compound are not extensively documented in the literature, the general principles of physical organic chemistry apply. The stability of intermediates and the energy barriers of transition states will dictate the preferred reaction pathways.

Metal-mediated reactions are pivotal in the synthesis and functionalization of benzo[d]isothiazoles. The catalytic cycles of these reactions typically involve a series of steps including oxidative addition, migratory insertion, transmetalation, and reductive elimination. beilstein-journals.org

For example, in the palladium-catalyzed synthesis of 2-cyanobenzothiazoles, the proposed catalytic cycle begins with the oxidative addition of a palladium(0) species to the starting material. mdpi.com This is followed by intramolecular C-S bond formation and subsequent reductive elimination to yield the product and regenerate the active palladium catalyst. mdpi.com Similarly, copper-catalyzed reactions for the synthesis of benzo[d]isothiazolones from 2-mercaptobenzamides involve a Cu(I)-catalyzed intramolecular N-S bond formation under an oxygen atmosphere, where oxygen acts as the terminal oxidant in the catalytic cycle. mdpi.com

The efficiency of these catalytic cycles can be influenced by various factors, including the choice of metal, ligands, and reaction conditions. For instance, in the synthesis of triazolyl-substituted benzothiazoles, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, highlighting the versatility of metal catalysis in derivatizing the benzothiazole core. nih.gov

The following table outlines a generalized catalytic cycle for a metal-mediated cross-coupling reaction.

StepDescription
Oxidative Addition The metal catalyst inserts into a bond of the substrate, increasing its oxidation state.
Migratory Insertion/Transmetalation A second reactant coordinates to the metal center and inserts into a metal-ligand bond, or a group is transferred from another reagent to the metal center.
Reductive Elimination The two coupled fragments are eliminated from the metal center, forming the final product and regenerating the catalyst in its initial oxidation state.

Structure-Reactivity Relationship Studies

The reactivity of the benzo[d]isothiazole ring system is significantly influenced by the nature and position of its substituents. Understanding these structure-reactivity relationships is key to predicting the chemical behavior of this compound and designing new derivatives with desired properties.

The methyl group at the 6-position of the benzo[d]isothiazole ring is an electron-donating group through inductive and hyperconjugation effects. This has a notable impact on the reactivity of the aromatic ring. It generally increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution reactions. The directing effect of the methyl group would favor substitution at the ortho and para positions relative to it (i.e., the 5- and 7-positions).

Furthermore, the presence of the 6-methyl group can influence the biological activity of benzothiazole derivatives. For instance, in a series of benzothiazole derivatives evaluated for antimicrobial activity, the substitution pattern on the benzothiazole ring was found to be a key determinant of their efficacy. researchgate.net

The sites of electrophilic and nucleophilic attack on the this compound ring system are governed by the electronic properties of both the inherent ring system and the substituents. The isothiazole (B42339) ring itself contains electronegative nitrogen and sulfur atoms, which influence the electron distribution.

Electrophilic Attack: The benzene portion of the molecule is generally more susceptible to electrophilic attack than the isothiazole ring. The electron-donating 6-methyl group further activates the benzene ring towards electrophiles.

Nucleophilic Attack: Nucleophilic attack is more likely to occur on the isothiazole part of the molecule, particularly at the carbon atom positioned between the nitrogen and sulfur atoms (C2), which can be rendered electrophilic. The nature of substituents on the ring can modulate this reactivity. Electron-withdrawing groups would enhance the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease this susceptibility.

Computational studies on related heterocyclic systems have shown that the nature of the lowest unoccupied molecular orbital (LUMO) can predict the site of nucleophilic attack. researchgate.net For benzothiazole derivatives, the C2 position is often a primary site for nucleophilic substitution. jst.go.jp

The following table summarizes the expected influence of different types of substituents on the reactivity of the benzo[d]isothiazole ring.

Substituent TypeEffect on Benzene RingEffect on Isothiazole RingPreferred Site of Electrophilic AttackPreferred Site of Nucleophilic Attack
Electron-Donating (e.g., -CH₃, -OCH₃) ActivationDeactivation (less pronounced)Ortho/para to the substituentC2 (reactivity may be reduced)
Electron-Withdrawing (e.g., -NO₂, -CN) DeactivationActivationMeta to the substituentC2 (reactivity is enhanced)

Tautomerism and Isomerization Phenomena (e.g., Thione-Thiol Tautomerism)

The phenomenon of tautomerism is critical in understanding the reactivity and structural diversity of heterocyclic compounds. For derivatives of benzo[d]isothiazole, particularly those capable of proton transfer, thione-thiol tautomerism is a significant consideration. This type of tautomerism involves the migration of a proton between a sulfur and a nitrogen atom within the heterocyclic system, leading to two distinct isomers: a thione form (containing a C=S double bond) and a thiol form (containing a C-S-H single bond).

While direct studies on the tautomerism of this compound are not extensively detailed in the literature, the behavior of analogous heterocyclic systems provides significant insight. For instance, benzo[d]thiazole-2-thiol, an isomer of a potential this compound derivative, is known to exist in a tautomeric equilibrium between its thione and thiol forms. rsc.orgias.ac.in The stability of the thione tautomer in such systems can be a determining factor in their biological activity, potentially preventing spontaneous oxidation to disulfides. ias.ac.in

Quantum chemical investigations on related compounds, such as 1,2,4-triazole-3-thione, have shown that the thione form is generally the most stable tautomer in the gas phase. nih.gov These computational studies indicate that even with various substituents, the thione forms remain the predominant species. nih.gov This suggests that for a hypothetical this compound-3(2H)-thione, the thione tautomer would likely be the more stable form. The equilibrium can be represented as follows:

Figure 1: Hypothetical Thione-Thiol Tautomerism in a this compound derivative.

The specific position of the methyl group at the C6 position on the benzene ring is not expected to fundamentally alter the existence of this tautomeric relationship, although it may subtly influence the equilibrium position through electronic effects.

Redox Chemistry and Electrochemical Behavior

The redox characteristics of the this compound scaffold are fundamental to its chemical reactivity and potential applications, for instance, in materials science or as a precursor for bioactive molecules. The electrochemical behavior, encompassing both oxidation and reduction processes, reveals how the molecule participates in electron transfer reactions.

Studies on related benzothiazole derivatives show that they can form a protective barrier on metal surfaces by adsorbing onto them, a process intrinsically linked to the electronic properties and redox behavior of the molecule. researchgate.net The electrochemical properties of derivatives are often investigated using techniques like cyclic voltammetry, which can determine redox potentials and the reversibility of electron transfer processes. core.ac.ukresearchgate.net

Oxidation Potentials and Electron Transfer Processes

The oxidation of the benzo[d]isothiazole ring system can lead to the formation of derivatives such as benzo[d]isothiazol-3(2H)-one-1-oxides. mdpi.com Research on the selective oxidation of benzo[d]isothiazol-3(2H)-ones has shown that the reaction can proceed via a single-electron transfer (SET) mechanism. mdpi.com In these studies, the use of Selectfluor as an oxidant was effective, and the presence of a methyl group at the 6-position was well-tolerated, leading to excellent yields of the oxidized product. mdpi.com This indicates that the 6-methyl substituent does not impede the electron transfer process required for oxidation at the sulfur atom.

The electrochemical oxidation of derivatives has been explored. For example, studies on novel thienylpyrrole azo dyes bearing a benzothiazole heterocycle (an isomer of benzisothiazole) have provided specific oxidation potential data. These compounds exhibit irreversible oxidation processes. core.ac.uk The oxidation potentials for these and other related compounds provide insight into the electron-donating or -accepting nature of the heterocyclic system.

Table 1: Oxidation Potentials of Selected Benzothiazole Derivatives

Compound Structure/ClassAnodic Peak Potential (Epa) vs. Ref.Key FindingsSource
Thienylpyrrolyl-benzothiazol-6-yl-diazene derivative (7a)0.57 V vs. Ag/AgClDemonstrates the electron-accepting ability of the benzothiazole moiety linked at the 6-position. core.ac.uk core.ac.uk
Ruthenium complex with 2,2′-azobis(6-methylbenzothiazole) ligand (L2)0.14-0.31 V vs. SCERepresents the low potential for the L•− → L0 oxidation process, highlighting its role as an electron reservoir. bohrium.com bohrium.com

Reduction Pathways and Stability under Reducing Conditions

The reduction of benzo[d]isothiazole derivatives is equally significant, influencing their stability and reactivity in reducing environments. Electrochemical studies have shown that derivatives of the isomeric benzothiazole system can undergo reversible reduction processes. core.ac.uk This reversibility suggests a degree of stability in the reduced species.

For instance, a thienylpyrrolyl-benzothiazol-6-yl-diazene derivative was found to have a half-wave reduction potential (E1/2) of -1.33 V. core.ac.uk The stability of radical anions is also a key aspect. In ruthenium complexes of azobis(6-methylbenzothiazole), the oxidized ligand can be reduced back to its radical anion state using a chemical reducing agent like hydrazine (B178648) hydrate, demonstrating a defined reduction pathway and the stability of the reduced form. bohrium.com The ability of the system to be chemically reduced underscores its potential to act as an electron sink under appropriate conditions.

Table 2: Reduction Potentials of Selected Benzothiazole Derivatives

Compound Structure/ClassHalf-wave Reduction Potential (E1/2) vs. Ref.Key FindingsSource
Thienylpyrrolyl-benzothiazol-2-yl-diazene derivative (5b)-1.33 V vs. Ag/AgClThe molecule exhibits a reversible reduction process, indicating the stability of the generated anion radical. core.ac.uk core.ac.uk
Thienylpyrrolyl-benzothiazol-6-yl-diazene derivative (7b)-1.73 V vs. Ag/AgClCompared to the 2-substituted isomer, linking at the 6-position significantly decreases the reduction potential. core.ac.uk core.ac.uk

The stability of this compound under reducing conditions is an important parameter for its synthesis and handling. While specific degradation pathways under strong reducing conditions are not widely reported for the parent compound, the known reactivity of the isothiazole ring suggests that cleavage of the N-S bond is a potential outcome under harsh reduction.

Theoretical and Computational Chemistry for 6 Methylbenzo D Isothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and properties of molecules. These methods are essential for understanding molecular stability, reactivity, and various spectroscopic properties. A typical study would involve a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to solve the Schrödinger equation in an approximate way, providing detailed insights into the molecule's behavior.

Optimization of Molecular Geometries and Conformational Analysis

The first step in computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface. For 6-Methylbenzo[d]isothiazole, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed, especially concerning the rotation of the methyl group, to identify the lowest energy conformer. However, specific optimized coordinates and conformational energy profiles for this compound are not available in the reviewed literature.

Electronic Structure Analysis

Following geometry optimization, a detailed analysis of the electronic structure provides deeper insights into the molecule's characteristics.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

This analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a crucial parameter for determining molecular reactivity, kinetic stability, and optical properties. A small energy gap generally implies higher reactivity. For this compound, specific values for HOMO energy, LUMO energy, and the resulting energy gap have not been reported in the searched scientific literature.

Charge Distribution and Electrostatic Potential Surfaces

This analysis determines how electron density is distributed across the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the electrostatic potential on the electron density surface. These maps use a color spectrum (typically red for electron-rich, negative potential regions, and blue for electron-poor, positive potential regions) to identify sites susceptible to electrophilic and nucleophilic attack. While this analysis is standard, specific MEP maps and detailed atomic charge data for this compound are not documented in available research.

Charge Transfer Characteristics

Intramolecular charge transfer is a key concept related to the electronic properties of a molecule, often analyzed using the results from HOMO-LUMO and MEP analyses. It describes the movement of electron density from a donor part of the molecule to an acceptor part upon electronic excitation. This is fundamental to understanding a molecule's nonlinear optical (NLO) properties and reactivity. A quantitative description of charge transfer characteristics for this compound is currently unavailable.

Analysis of Hyperconjugative Interactions (NBO Analysis)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units (bonds, lone pairs). It is used to analyze hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled donor orbital to an empty acceptor orbital (e.g., from a bonding orbital to an anti-bonding orbital). These interactions are quantified by second-order perturbation theory, with the stabilization energy (E(2)) indicating the strength of the interaction. Detailed NBO analysis, including specific donor-acceptor interactions and their stabilization energies for this compound, has not been found in the existing literature.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Electronic Absorption Spectra)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of this compound. These predictions are crucial for interpreting experimental spectra and understanding the molecule's electronic structure and vibrational modes.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies using methods like B3LYP with appropriate basis sets can provide a detailed assignment of the infrared (IR) and Raman spectra of this compound and its derivatives. For instance, in related benzothiazole (B30560) structures, the C-H stretching vibrations of the benzene (B151609) ring are typically observed in the range of 3081-3026 cm⁻¹, which shows good agreement with theoretically calculated values. derpharmachemica.com The asymmetric and symmetric deformations of the methyl group are calculated to be in the range of 1452-1357 cm⁻¹. derpharmachemica.com The rocking vibrations of the methyl group are predicted around 1019 cm⁻¹. derpharmachemica.com These theoretical predictions are vital for confirming the molecular structure and understanding the contributions of different functional groups to the vibrational spectrum.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules like this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. For similar heterocyclic systems, electronic absorption spectra show intense charge-transfer bands in the UV-visible region, typically between 360-380 nm. sciforum.net The exact position of these bands is influenced by the electronic nature of the substituents on the benzothiazole core. sciforum.net For example, TD-DFT calculations on related thiazole (B1198619) orange analogues predict absorption bands in the range of 400–500 nm. beilstein-journals.org These theoretical spectra help in understanding the electronic transitions within the molecule, which is fundamental for applications in materials science and photochemistry.

Interactive Data Table: Predicted Spectroscopic Properties

PropertyPredicted Value/RangeComputational Method
C-H Stretching (Benzene Ring)3026-3081 cm⁻¹ derpharmachemica.comDFT/B3LYP derpharmachemica.com
Methyl Group Asymmetric/Symmetric Deformation1357-1452 cm⁻¹ derpharmachemica.comDFT/B3LYP derpharmachemica.com
Methyl Group Rocking Vibration~1019 cm⁻¹ derpharmachemica.comDFT/B3LYP derpharmachemica.com
Electronic Absorption (λmax)360-500 nm sciforum.netbeilstein-journals.orgTD-DFT beilstein-journals.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, providing insights into its conformational changes and interactions with its environment over time. mdpi.com

The presence of substituents on the benzo[d]isothiazole core can introduce conformational flexibility. smolecule.com MD simulations can explore the different conformations the molecule can adopt and the energy barriers between them. This is particularly relevant for understanding how the molecule might bind to biological targets or self-assemble in materials. For instance, the flexibility of side chains attached to the benzothiazole ring can be crucial for enhancing binding affinity to enzymes by allowing the molecule to adopt an optimal conformation. nih.gov

The solvent environment can significantly influence the structure and reactivity of this compound. MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can model these effects explicitly. Polar aprotic solvents, for example, can stabilize transition states in nucleophilic substitution reactions, thereby increasing reaction rates. The choice of solvent also affects the solubility of the compound and its intermediates, which is a critical factor in synthetic chemistry. researchgate.netresearchgate.net Computational models can help in selecting the optimal solvent for a particular reaction or application by predicting how the solvent will interact with the solute molecule. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. medcraveonline.comijert.org These models are invaluable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics. researchgate.netnih.gov

Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of this compound. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org

Chemical Hardness (η) and Chemical Softness (S) are measures of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to high hardness and low reactivity.

Electronegativity (χ) indicates the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. acs.org

These descriptors are crucial for predicting how this compound will behave in chemical reactions. For example, a high electrophilicity index suggests that the molecule will be a good electrophile. DFT studies on related benzothiazole derivatives have shown that electron-donating groups, like a methoxy (B1213986) group, can increase the electron density in the ring system, thereby reducing electrophilicity compared to derivatives with electron-withdrawing groups.

Interactive Data Table: Calculated Chemical Reactivity Descriptors for a Related Benzothiazole Derivative

DescriptorDefinitionSignificance in Reactivity
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to deformation or change.
Chemical Softness (S) S = 1 / ηReciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Describes the ability to attract electrons.
Chemical Potential (μ) μ = -χRelated to the "escaping tendency" of electrons.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the electrophilic character of a molecule.

Note: The actual values for this compound would require specific computational calculations.

Coordination Chemistry and Ligand Applications

Metal Complexation with 6-Methylbenzo[d]isothiazole Derivatives

The unique structural and electronic properties of this compound make it an attractive ligand for the synthesis of novel coordination compounds. Its ability to coordinate through different atoms allows for a diversity of complex structures and properties.

Synthesis and Characterization of Coordination Compounds (e.g., Ruthenium complexes)

The synthesis of metal complexes involving this compound derivatives often involves the reaction of a metal precursor with the ligand in a suitable solvent. For instance, ruthenium(III) complexes with Schiff base ligands derived from 2-amino-6-methylbenzothiazole (B160888) have been synthesized. rasayanjournal.co.in These reactions typically involve refluxing the metal precursor, such as [RuX3(PPh3)3] (where X is a halogen), with the Schiff base ligand in a solvent mixture like methanol (B129727) and benzene (B151609). rasayanjournal.co.in The resulting complexes can be characterized by various physicochemical and spectral techniques to determine their structure and properties. rasayanjournal.co.in

In one example, ruthenium(III) complexes with a Schiff base derived from 6-methylbenzothiazole (B1275349) were prepared and characterized. rasayanjournal.co.in The analytical data for these complexes were consistent with the proposed octahedral geometry. rasayanjournal.co.in The synthesis of such complexes highlights the role of the benzothiazole (B30560) moiety in stabilizing the metal center.

Similarly, other transition metal complexes with ligands derived from 2-amino-6-methylbenzothiazole have been prepared and studied. drdo.gov.inresearchgate.net These studies often involve elemental analysis, spectral analyses (like IR and UV-Vis), magnetic measurements, and conductivity measurements to elucidate the structure and bonding within the complexes. researchgate.net

Investigation of Ligand Binding Modes (e.g., N,S-Coordination, Thione/Thiolate Ligand)

This compound and its derivatives can exhibit different binding modes when coordinating to a metal center. A common coordination mode involves the nitrogen and sulfur atoms of the isothiazole (B42339) ring, leading to N,S-coordination. researchgate.net This bidentate coordination can lead to the formation of stable chelate rings with the metal ion.

The tautomerism between the thione (C=S) and thiol (S-H) forms of certain benzisothiazole derivatives can influence their coordination behavior. The thione form can coordinate through the sulfur atom, while the thiolate form, after deprotonation, can also act as a sulfur donor. nih.gov Infrared spectroscopy is a useful tool to study this tautomerism, as the C=S stretching frequency provides information about the coordination mode.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the coordination preferences of benzisothiazole-containing ligands. rsc.org These studies indicate that the electronic character of the heteroarene scaffold plays a significant role in determining the coordination geometry. rsc.org For instance, the donor ability of N,S-heterocyclic scaffolds has been compared to N,N-scaffolds, revealing differences in metal-ligand bond lengths. rsc.org

The reaction of certain oxime-thiophenolate ligands can lead to the in-situ formation of a benzisothiazole ring, which then coordinates to a metal ion like Ni(II) in a cis-S2N2 square-planar geometry. soton.ac.ukresearchgate.net This demonstrates the complex reactivity and coordination possibilities of precursors to benzisothiazole derivatives.

Influence of the Methyl Group on Coordination Geometry and Stability

The presence of a methyl group at the 6-position of the benzo[d]isothiazole ring can influence the properties of the resulting metal complexes. cymitquimica.com Substituents on the benzothiazole ring system have been shown to modify the stoichiometry and stereochemistry of the formed complexes. drdo.gov.in

For example, studies on related benzannulated tris(mercaptoimidazolyl)hydroborato ligands have shown that benzannulation can have a notable impact on the coordination chemistry, favoring the formation of dimers over monomers in some cases. nih.gov This suggests that the fusion of a benzene ring, and by extension, substituents on that ring, can significantly alter the structural preferences of the resulting metal complexes. nih.gov

Catalytic Applications of this compound-Metal Complexes

Metal complexes containing Schiff base ligands, including those derived from benzothiazoles, are known to exhibit significant catalytic activity in a variety of chemical reactions. nih.govscirp.org The versatility in their synthesis and their thermal stability make them promising candidates for the development of novel catalytic systems. nih.gov

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing the catalyst and the reaction conditions. nih.gov Mechanistic studies often involve a combination of experimental techniques and computational modeling. ananikovlab.runih.gov For catalytic systems involving metal complexes, these studies aim to elucidate the elementary steps of the catalytic cycle, including substrate coordination, activation, transformation, and product release.

Reaction progress kinetic analysis is a powerful tool for studying the mechanisms of complex catalytic reactions. nih.gov While specific mechanistic studies on catalytic cycles involving this compound complexes are not detailed in the provided search results, the general methodologies for such investigations are well-established. nih.gov These studies are essential for the rational design of more efficient and selective catalysts. nih.gov

Applications in Advanced Materials Science and Engineering

Organic Electronic Materials

The benzisothiazole scaffold is a key component in the design of novel organic electronic materials due to its inherent electronic characteristics and potential for extensive π-conjugation.

The development of novel π-conjugated materials is a cornerstone of progress in optoelectronics, with applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.gov The core structure of 6-Methylbenzo[d]isothiazole, being a fused heterocyclic system, provides a rigid and planar backbone that is advantageous for creating extended π-conjugated systems. The incorporation of such heterocyclic compounds into larger molecular architectures is a common strategy for developing materials with desirable electronic and photophysical properties for optoelectronic devices. nih.govfrontiersin.org

While direct integration of the parent this compound into commercial OLEDs is not widely documented, the broader class of benzothiazole (B30560) derivatives is recognized for its potential in this area. sciforum.netsmolecule.com For instance, derivatives of benzothiazole have been explored as components of emissive layers in OLEDs due to their photoluminescent properties. smolecule.com The general principle involves creating donor-π-acceptor (D-π-A) or similar architectures where the benzothiazole moiety can act as an electron-accepting or π-bridging unit. This allows for intramolecular charge transfer (ICT), a key process for light emission in OLEDs. The tunability of the electronic properties through substitution on the benzothiazole ring, including at the 6-methyl position, offers a pathway to new emissive organic components for OLEDs. sciforum.net For example, theoretical studies on related benzothiazole derivatives have shown that their high triplet energy and bipolar charge transport characteristics make them suitable as host materials for phosphorescent OLEDs. nih.gov

The efficiency of organic electronic devices is fundamentally linked to the charge transport characteristics of the constituent materials. The this compound scaffold offers a platform for tuning these properties. The electronic band structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be modulated through chemical modification. This tuning of the HOMO-LUMO gap is crucial for optimizing charge injection, transport, and recombination in devices like OLEDs and OSCs. lupinepublishers.com

Theoretical studies on benzothiazole derivatives provide insight into the electronic properties that can be extrapolated to this compound systems. For instance, computational studies using Density Functional Theory (DFT) have been employed to predict the HOMO-LUMO gaps of various substituted benzothiazoles. A study on 2-Bromo-7-methylbenzo[d]thiazole, an isomer of a this compound derivative, predicted a HOMO-LUMO gap of approximately 4.5 eV. Another theoretical investigation on 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives demonstrated that the HOMO-LUMO energy gaps can be systematically varied by introducing electron-donating or electron-withdrawing substituents. researchgate.net

Experimental data for a derivative of benzo[d]isothiazole, specifically N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin (where saccharin (B28170) is benzo[d]isothiazol-3(2H)-one 1,1-dioxide), revealed a calculated HOMO-LUMO energy gap of 4.9266 eV. mdpi.com The HOMO and LUMO energy levels were determined to be -5.8170 eV and -0.8904 eV, respectively. mdpi.com Such data is critical for designing materials with appropriate energy levels to match other components within an electronic device, thereby facilitating efficient charge transfer.

Table 1: Calculated Electronic Properties of a Benzo[d]isothiazole Derivative

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin-5.8170-0.89044.9266

Data sourced from a study on a saccharin derivative, which contains the benzo[d]isothiazol-3(2H)-one 1,1-dioxide core. mdpi.com

Functional Dyes and Pigments

The chromophoric nature of the this compound core makes it a valuable component in the synthesis of functional dyes and pigments.

The extended π-system of the benzisothiazole ring system is responsible for its ability to absorb light in the UV-visible region, a fundamental property of a chromophore. By chemically modifying the this compound structure, the absorption characteristics, and thus the color of the resulting dye, can be precisely tuned. A common strategy is to create azo dyes, which contain the -N=N- linkage, by coupling a diazotized form of a this compound precursor with another aromatic compound.

For example, an azo dye synthesized from 6-methylbenzo[d]thiazol-2-amine (a closely related isomer) and 4-ethoxyphenol (B1293792) exhibits a maximum absorption (λmax) at 475 nm. mdpi.com A series of azo dyes and Schiff bases based on a 6-methylbenzothiazole (B1275349) core demonstrated that the introduction of different substituents significantly impacts the absorption spectra. The λmax can be shifted by altering the electron-donating or electron-withdrawing nature of the substituents on the phenolic part of the molecule. vulcanchem.com

Table 2: Spectroscopic Properties of Azo Dyes Derived from a 6-Methylbenzothiazole Precursor

Compound IDSubstituent on Phenol Ringλmax (nm)Molar Extinction Coefficient (L mol⁻¹ cm⁻¹)
1 p-diethylamino53249600
2 p-diethylamino52848300

Data is for azo dyes derived from a 6-methylbenzothiazole precursor, demonstrating the principle of color tuning. vulcanchem.com

Beyond absorption, derivatives of this compound can also exhibit fluorescence and luminescence, making them suitable for applications such as fluorescent probes and emitters in lighting and display technologies. The fluorescence properties, including emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. rsc.org

A study on tricyclic lactones incorporating a 6-Methylbenzo[d]thiazole moiety (an isomer of the isothiazole) demonstrated that these compounds are fluorescent in both solution and the solid state. The integration of the benzothiazole substructure into the π-system of the tricyclic lactones leads to a significant influence on the quantum yield. frontiersin.org For instance, these compounds exhibit fluorescence emission in the green-yellow region of the spectrum (490–580 nm) in the solid state. In solution, the fluorescence quantum yields can be quite high, with some derivatives showing values up to 0.83 in DMSO. The emission can be further modulated by changing the pH of the solution.

Table 3: Fluorescence Properties of Tricyclic Lactones Containing a Benzothiazole Moiety

Compound IDSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
5a DMSO4575090.27
5b DMSO4575080.22
5c DMSO4484890.83
5d DMSO4484900.61
5e DMSO4585120.61

Data for tricyclic lactones where R2 is a substituent on the benzothiazole ring, showcasing the influence of the heterocyclic core on luminescent properties.

Polymeric Materials Science

The incorporation of this compound units into polymer chains or as pendant groups can impart novel functionalities to the resulting materials. This can include enhanced thermal stability, specific electronic or optical properties, or biological activity for applications such as antifouling coatings.

Research has demonstrated the synthesis of acrylic polymers where heterocyclic compounds, including a derivative of this compound, are grafted onto the polymer backbone. nih.gov Specifically, allyl (6-methylbenzo[d]thiazol-2-yl) carbamate (B1207046) was synthesized and then copolymerized with other acrylic monomers. nih.gov This approach allows for the creation of polymers with tailored properties. In this particular study, the resulting polymer (APBH7) was evaluated for its marine antifouling performance. The inclusion of the 6-methylbenzo[d]thiazole derivative contributed to the polymer's effectiveness in preventing the settlement of marine organisms like oysters and barnacles. nih.gov The synthesis of such functional monomers and their subsequent polymerization opens up possibilities for creating a wide range of advanced polymeric materials. Other derivatives, such as 2-chloro-6-methylbenzo[d]thiazole, are noted for their utility in polymer additive synthesis, where the chlorine atom allows for grafting reactions and the methyl group enhances compatibility with polymer matrices.

Incorporation into Polymer Backbones

The integration of benzisothiazole and related heterocyclic systems directly into polymer main chains is a strategy for creating advanced functional polymers with tailored electronic, optical, and thermal properties. While research specifically detailing the homopolymerization of this compound is not extensively documented, the principles are demonstrated through the synthesis of copolymers incorporating similar benzothiazole or benzisothiazole moieties.

The core concept involves utilizing bifunctional derivatives of the heterocyclic compound as monomers in polymerization reactions. For instance, di-halogenated benzothiazoles can be used in polycondensation reactions. A relevant example is the synthesis of a thiazole-based conjugated polymer through a Pd-catalyzed Sonogashira coupling reaction between 4,7-dibromo-2-methylbenzo[d]thiazole (B13653208) and 1,4-diethynyl-2,5-bis(octyloxy)benzene. researchgate.net This process creates a polymer with an extensively-delocalized electronic system along its backbone, suitable for sensor applications. researchgate.net

Similarly, the incorporation of benzothiadiazole, a structurally related heterocycle, into the backbone of donor-acceptor (D-A) polymers has been shown to significantly improve film crystallinity and charge carrier mobility. rsc.org This suggests that integrating the this compound unit could be a viable strategy for developing new high-performance polymer semiconductors. The methyl group at the 6-position can enhance solubility and modify the electronic properties of the resulting polymer. The isothiazole (B42339) ring itself, being electron-deficient, can be paired with electron-donating monomers to create polymers with low band gaps, a desirable characteristic for organic electronics.

The general approach for incorporating such heterocyclic units is summarized in the table below.

Polymerization TechniqueMonomer Type RequiredResulting Polymer StructurePotential Application
Polycondensation (e.g., Suzuki, Stille, Sonogashira coupling)Dihalogenated or diboronic acid/ester derivatives of this compoundConjugated copolymersOrganic electronics, sensors, photovoltaics researchgate.netrsc.org
Ring-Opening Metathesis Polymerization (ROMP)Strained cyclic olefin containing the this compound moietyFunctionalized polyolefinsDegradable polymers, advanced resins rsc.orgescholarship.org

Research has demonstrated the synthesis of epoxybenzo[d]isothiazole 1,1-dioxides using a reductive-Heck, metathesis-sequestration protocol, highlighting the chemical tractability of the benzisothiazole scaffold for creating monomers suitable for advanced polymerization techniques like ROMP. rsc.org

Development of Polymer Additives with Specific Functionalities

Derivatives of this compound are utilized as additives to enhance the properties of commodity polymers. These additives are not part of the main polymer chain but are physically blended into the polymer matrix. Their functions include acting as flame retardants and, more classically for the parent thiazole (B1198619) structure, as vulcanization accelerators.

Vulcanization Accelerators:

The most established role for benzothiazole-based compounds in polymer science is as accelerators in the sulfur vulcanization of rubber. yg-1.com Vulcanization is a chemical process that forms cross-links between polymer chains, converting soft rubber into a durable, elastic material. Sulfur alone is a slow and inefficient vulcanizing agent. lusida.com Accelerators are chemical compounds that increase the speed of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. lusida.com

Thiazoles, such as 2-mercaptobenzothiazole (B37678) (MBT) and its disulfide derivative (MBTS), are primary accelerators. yg-1.comakrochem.com Their chemical role involves a complex cycle of reactions with sulfur and the rubber polymer. The process can be summarized as follows:

Activator Formation: The accelerator (e.g., a benzothiazole derivative) reacts with zinc oxide and a fatty acid (stearic acid), which are typically present in the rubber formulation, to form an active accelerator-sulfur complex.

Sulfur Ring Opening: This complex facilitates the opening of the eight-membered sulfur ring (S₈) to form reactive polysulfidic species.

Cross-link Precursor Formation: The activated sulfur species react with the accelerator to form a polysulfidic accelerator derivative. This species then reacts with the rubber polymer chain (at the allylic position) to form a pendent accelerator-polysulfide group attached to the polymer.

Cross-linking: This pendent group then reacts with a second rubber chain, creating a polysulfidic cross-link between the two chains and regenerating the accelerator to continue the catalytic cycle.

The presence of the 6-methyl group on the benzothiazole ring can subtly influence the activity and solubility of the accelerator in the rubber matrix. While specific data on this compound as a primary accelerator is limited, its derivatives, such as 6-Methylbenzo[d]thiazole-2-thiol, are noted for their use in rubber vulcanization. The fundamental accelerating mechanism is attributed to the thiazole moiety. lusida.comakrochem.com

Other Functional Additives:

Beyond vulcanization, derivatives of 6-methylbenzothiazole have been investigated as additives for other specific functionalities. For example, certain Schiff base and chalcone (B49325) compounds derived from 6-methylbenzothiazole have been synthesized and tested as flame retardants for thermosetting polymers like unsaturated polyester (B1180765) and epoxy resins. researchgate.net Similarly, halogenated derivatives such as 2-bromo-6-methylbenzo[d]thiazole (B1279625) are used as flame retardant additives, where the bromine atom enhances fire suppression and the methyl group improves solubility and compatibility within the polymer system. chemshuttle.com 2-chloro-6-methylbenzo[d]thiazole is also supplied for polymer additive synthesis, where the chlorine atom allows for grafting reactions onto the polymer. chemshuttle.com

The table below summarizes the roles of some 6-methylbenzothiazole derivatives as polymer additives.

Derivative NamePolymer SystemFunctionReference
(1E)-N-(5-((6-methylbenzo[d]thiazol-2-yl)diazenyl)-2-hydroxybenzylidene)-N'-(4-chlorophenyl)formimidamideUnsaturated Polyester, Epoxy ResinsFlame Retardant researchgate.net
2-bromo-6-methylbenzo[d]thiazoleGeneral Polymer SystemsFlame Retardant chemshuttle.com
2-chloro-6-methylbenzo[d]thiazoleGeneral Polymer SystemsGrafting Additive chemshuttle.com
6-Methylbenzo[d]thiazole-2-thiolRubberVulcanization Accelerator, Corrosion Inhibitor

Molecular Level Biological Interaction Studies Mechanistic Research Focus

Enzyme Inhibition and Modulation Mechanisms

Detailed mechanistic studies, including kinetic and structural data, on the interaction of 6-Methylbenzo[d]isothiazole with several key enzyme targets are not available in the current body of scientific literature. Research on related heterocyclic compounds, such as 2-methylbenzothiazole and 6-hydroxybenzothiazole derivatives, has shown inhibitory activity against enzymes like monoamine oxidase, but these findings cannot be directly attributed to this compound. researchgate.netnih.gov

Studies on Monoamine Oxidase (MAO) Inhibition

A comprehensive search for studies on the inhibition of Monoamine Oxidase (MAO) by this compound yielded no specific results. There are no available publications detailing its inhibitory concentration (IC50), inhibition constant (Ki), or the mechanism (e.g., competitive, non-competitive) by which it may interact with either MAO-A or MAO-B isoforms.

Investigations into Cathepsin D Inhibition

There is no scientific literature available that investigates or documents the potential for this compound to act as an inhibitor of Cathepsin D. The mechanism of action and any potential inhibitory effects on this aspartic protease remain unstudied for this specific compound.

Inhibition of Heat Shock Protein 90 (HSP90)

No research studies were identified that focus on the inhibition of Heat Shock Protein 90 (HSP90) by this compound. While benzothiazole (B30560) moieties have been incorporated into the design of HSP90 inhibitors, there is no specific data concerning the this compound variant, its binding affinity to any of HSP90's domains (N-terminal, C-terminal), or its effect on the chaperone's function. nih.govresearchgate.net

Kinetic and Structural Studies of Enzyme-Ligand Interactions

Consistent with the lack of primary research in the subsections above, no kinetic or structural studies (e.g., X-ray crystallography, NMR spectroscopy) detailing the binding interactions between this compound and any enzyme are available.

Receptor Binding and Signaling Pathway Modulation

Information regarding the interaction of this compound with cell surface or intracellular receptors is absent from the reviewed scientific literature.

Mechanism of CCR3 Receptor Antagonism

A search for literature describing this compound as an antagonist for the C-C chemokine receptor 3 (CCR3) produced no results. There are no studies available that detail its binding affinity, antagonist potency, or its mechanism of action in modulating CCR3-mediated signaling pathways.

Exploration of Other Receptor Interactions and Downstream Signaling

Research into the broader family of benzothiazole-containing compounds has revealed interactions with various cellular signaling pathways crucial for cell survival and proliferation. While direct studies on this compound are specific, the activities of structurally related molecules provide insight into potential mechanisms. For instance, certain quinazolinone derivatives incorporating a benzothiazole moiety have been shown to exert their antitumor effects by inhibiting key signaling cascades.

Mechanistic studies on a lead compound, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, demonstrated that it could induce G1-phase arrest in the cell cycle and promote apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway. nih.gov This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. The compound was also found to disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

Nuclear receptors (NRs) represent another class of potential targets. These ligand-dependent transcription factors regulate a wide array of genes involved in metabolism, development, and immune responses. nih.gov Upon ligand binding, NRs interact with specific DNA sequences and transcriptional cofactors to modulate gene expression. nih.gov Dysregulation of NR signaling is implicated in numerous diseases. While specific interactions of this compound with NRs are not yet fully elucidated, the ability of small heterocyclic molecules to bind to the ligand-binding domain of these receptors makes them a plausible area for future investigation. nih.gov

Antimicrobial Action at a Molecular Level

The antimicrobial properties of benzothiazole derivatives have been investigated at the molecular level, revealing several mechanisms by which they can combat bacterial and fungal pathogens.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. nih.govresearchgate.net Disrupting this system is a promising "anti-virulence" strategy that may reduce the selection pressure for resistance development. researchgate.netnih.gov

The elastase LasB, a zinc metalloprotease, is a crucial virulence factor secreted by Pseudomonas aeruginosa that contributes to tissue damage during infection. nih.govmdpi.com Several studies have identified benzothiazole derivatives as effective inhibitors of the LasR-LasI quorum sensing system, which regulates LasB production. nih.govnih.gov Certain benzo[d]thiazole-2-thiol derivatives have shown potent and selective inhibition of the LasB system without affecting bacterial growth, suggesting a specific anti-virulence mechanism. nih.gov Molecular docking studies have shown these compounds binding effectively to the active site of the LasR receptor, outperforming reference compounds. nih.gov

Compound ClassTarget SystemOrganismObserved EffectReference
Benzo[d]thiazole-2-thiol derivativesLasR-LasBPseudomonas aeruginosaSelective QS inhibition, IC50 of 45.5 µg/mL for the most active compound. nih.gov
Thiazole (B1198619) DerivativesLasRPseudomonas aeruginosaIdentified as potential LasR inhibitors through virtual screening. nih.gov
Benzothiazole-isopropanolamine derivativesQS-regulated virulence factorsXanthomonas oryzae pv oryzaeSuppression of biofilm, extracellular polysaccharides, and enzymes. nih.gov

Another key antibacterial mechanism for thiazole-containing compounds is the disruption of bacterial cell wall synthesis. The bacterial cell wall is essential for maintaining cell shape and integrity, making it an excellent antibiotic target. Phenylthiazole-substituted aminoguanidines have demonstrated potent, rapid bactericidal effects against vancomycin-resistant enterococci (VRE) by targeting cell wall synthesis. nih.govresearchgate.net

Furthermore, certain 3-methylbenzo[d]thiazol-methylquinolinium derivatives have been found to inhibit bacterial cell division by targeting the filamentous temperature-sensitive protein Z (FtsZ). nih.govsemanticscholar.org FtsZ is a crucial protein that forms a ring-like structure (the Z-ring) at the division site, acting as a scaffold for the assembly of the cell division machinery. semanticscholar.org By disrupting the GTPase activity and dynamic assembly of FtsZ, these compounds prevent proper cell division, leading to bacterial cell death. nih.govsemanticscholar.org Additionally, some benzothiazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, which represents another avenue of antibacterial action. nih.gov

Derivatives of 6-methyl-benzothiazole have shown notable antifungal activity against clinically relevant pathogens like Candida albicans and Aspergillus niger. scitechjournals.comnih.govresearchgate.net The primary mechanism of action for many antifungal thiazoles involves the disruption of the fungal cell membrane.

This is often achieved by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. Molecular docking studies of benzothiazole–thiazole hybrids have indicated that they can bind to and inhibit cytochrome P450 14α-sterol demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. nih.gov The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which compromises membrane integrity and ultimately leads to fungal cell death. nih.gov Structure-activity relationship (SAR) studies have shown that the antifungal activity of these compounds can be enhanced by the presence of electron-withdrawing groups such as Cl, NO₂, F, and Br on the phenyl ring. nih.gov

Antitumor Activity: Molecular and Cellular Mechanisms

Benzothiazole derivatives have been extensively studied for their antitumor properties, with research focusing on their ability to induce programmed cell death, or apoptosis, in cancer cells.

Numerous studies have demonstrated that benzothiazole derivatives can induce apoptosis in human breast cancer cells (MCF-7). nih.govresearchgate.net The induction of apoptosis is a hallmark of effective cancer chemotherapy. These compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key molecular events observed in MCF-7 cells treated with benzothiazole derivatives include:

Cell Cycle Arrest: Compounds can cause cells to arrest in specific phases of the cell cycle, preventing their proliferation. nih.govresearchgate.net

Disruption of Mitochondrial Membrane Potential: This is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors from the mitochondria. nih.govresearchgate.net

Regulation of Apoptotic Genes: Benzothiazole derivatives have been shown to alter the expression of key apoptosis-regulating genes. This includes increasing the transcription of the pro-apoptotic gene Bax and decreasing the expression of anti-apoptotic genes. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio pushes the cell towards apoptosis. researchgate.net

Activation of Caspases: The executioners of apoptosis, caspases, are activated by these compounds. For example, activation of caspase-8 and -9 has been observed, indicating the involvement of both extrinsic and intrinsic pathways. researchgate.net

Compound/DerivativeCell LineObserved Molecular MechanismReference
Benzothiazole derivative 6bMCF-7Potent cytotoxic effect with an IC50 value of 5.15 μM. nih.gov
Quinazolinone-benzothiazole derivative 45A549 (Lung Cancer)Inhibition of ALK/PI3K/AKT signaling, G1 phase arrest, apoptosis. nih.gov
Various Benzothiazole derivativesMCF-7Increased reactive oxygen species, disruption of mitochondrial membrane potential, cell cycle arrest, increased Bax gene transcription. researchgate.net
Benzothiazole-2-thiol derivative XC-5914T1 (Murine Breast Cancer)Inhibited tumor growth and metastasis in vivo, induced apoptosis. nih.gov

Modulation of Cell Cycle Regulation

There is no specific information available in the scientific literature detailing the modulation of cell cycle regulation by this compound. While some complex derivatives of the related benzothiazole scaffold have been shown to induce cell cycle arrest, for instance at the G1 and S phase, these findings cannot be directly attributed to this compound. Mechanistic studies investigating the direct effects of this compound on key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) have not been identified.

Caspase Activation Pathways

Specific studies on the ability of this compound to induce apoptosis via caspase activation pathways are not present in the available literature. Research on other substituted benzothiazole derivatives has indicated a potential for this class of compounds to induce apoptosis by activating executioner caspases like procaspase-3. However, no such investigations have been reported for this compound, and therefore its role in either intrinsic or extrinsic caspase pathways remains uncharacterized.

Targeting Specific Cancer-Related Proteins or Pathways

The scientific literature lacks specific data on the targeting of cancer-related proteins or pathways by this compound. For the broader class of 1,2-benzisothiazole derivatives, some studies have reported inhibitory activity against specific cancer-relevant enzymes, such as Carbonic Anhydrase Isoform IX (CAIX). Furthermore, certain fluorinated benzothiazole analogues have been shown to depend on the Aryl Hydrocarbon Receptor (AhR) signaling pathway for their cytotoxic activity. However, it has not been determined if this compound interacts with these or any other specific cancer-related molecular targets.

DNA Cleavage Studies

No studies investigating the DNA cleavage capabilities of this compound have been found in the reviewed scientific literature. Consequently, there is no information on whether this compound can interact with or cause damage to DNA, either directly or indirectly.

Antioxidant Mechanisms and Free Radical Scavenging Activity

While various benzothiazole derivatives have been evaluated for their antioxidant and radioprotective properties, specific and detailed mechanistic studies on the antioxidant activity of this compound are absent from the literature.

There is no available research that specifically examines the direct free radical scavenging activity of this compound. Standard assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, have not been reported for this compound, leaving its capacity to directly neutralize free radicals unknown.

Information regarding the ability of this compound to modulate cellular oxidative stress pathways is not available. Studies on other complex benzothiazole structures have suggested a potential to induce oxidative stress in cancer cells by inhibiting key antioxidant enzymes like superoxide dismutase and glutathione reductase. However, no research has been conducted to determine if this compound has a similar or opposing (antioxidant) effect on these cellular pathways.

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Catalytic Systems

The synthesis of the benzo[d]isothiazole core has evolved significantly, yet the quest for more efficient, sustainable, and versatile methods continues. Future research is anticipated to focus on developing novel synthetic strategies that offer improved yields, milder reaction conditions, and greater functional group tolerance, which are crucial for creating diverse libraries of 6-methylbenzo[d]isothiazole derivatives.

Key areas for exploration include:

Metal-Free Synthesis: While various metal-catalyzed reactions are known, developing efficient metal-free synthetic routes is a significant goal for sustainable chemistry. One such reported method involves the one-pot synthesis of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur through oxidative N-S/C-S bond formation, although it requires high temperatures. arkat-usa.org Future work could focus on lowering the energy barrier for such transformations.

Advanced Catalytic Systems: The use of novel catalysts could provide new pathways. For instance, cobalt phthalocyanine-tetrasodium sulfonate has been used as a recyclable catalyst for forming benzo[d]isothiazolones from 2-mercapto-N-substituted benzamides in an aqueous medium. arkat-usa.org Similarly, iron complexes have been shown to activate molecular oxygen for the synthesis of benzo[d]isothiazolones. arkat-usa.org Research into new catalytic systems, including photocatalysts and electrocatalysts, could lead to more environmentally benign and efficient syntheses of the this compound core.

Innovative Reaction Pathways: Exploration of unconventional reaction mechanisms is a promising frontier. A reported synthesis involving an all-heteroatom Wittig-equivalent process, where aryl tert-butyl sulfoxides are converted to benzo[d]isothiazole derivatives, exemplifies this innovative approach. arkat-usa.org Further investigation into unique bond-forming strategies will be instrumental in expanding the synthetic toolkit.

Synthetic ApproachStarting MaterialsKey FeaturesReference
Oxidative N-S/C-S Bond Formationortho-haloarylamidines, elemental sulfurMetal-free, one-pot synthesis arkat-usa.org
Cobalt-Catalyzed Cyclization2-mercapto-N-substituted benzamidesRecyclable catalyst, aqueous medium arkat-usa.org
Iron-Catalyzed Oxidation2,2'-disulfanediyldibenzamidesUtilizes molecular oxygen or other O-donors arkat-usa.org
Wittig-Equivalent ProcessAryl tert-butyl sulfoxidesInvolves NBS-induced activation and conversion to sulfinimides arkat-usa.org

Advanced Theoretical Modeling for Predicting Complex Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding synthetic efforts and biological testing. For this compound, advanced theoretical modeling can provide profound insights into its interactions with biological targets and predict the properties of its novel derivatives.

Density Functional Theory (DFT): DFT studies are crucial for determining the stable geometries and electronic properties of molecules. researchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can determine the HOMO-LUMO energy gap (ΔE). mdpi.com A smaller ΔE value suggests higher reactivity and kinetic instability, which can be a valuable parameter in drug design. mdpi.com For a series of benzothiazole (B30560) derivatives, ΔE values were found to be in the range of 4.46–4.73 eV, with substituents significantly influencing this gap. mdpi.com

Molecular Docking: This technique is instrumental in predicting the binding modes of ligands within the active sites of proteins. nih.govsemanticscholar.org For example, docking studies have been used to understand the interactions between benzothiazole-6-sulfonamide derivatives and various carbonic anhydrase isoforms, revealing key hydrogen bonding and hydrophobic interactions. nih.gov Such studies can elucidate the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.govsemanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations can examine the stability and behavior of protein-ligand complexes over time under simulated physiological conditions. researchgate.net This provides a more dynamic picture of the binding interactions compared to static docking models, helping to confirm the stability of predicted binding poses. researchgate.net

Exploration of this compound in Emerging Technologies

While much of the research on benzo[d]isothiazoles has been in medicinal chemistry, their unique electronic and structural properties make them attractive candidates for emerging technologies. arkat-usa.org Future research should explore applications beyond the biological realm.

Potential areas of technological application include:

Materials Science: The rigid, aromatic structure of the benzo[d]isothiazole scaffold is a common feature in organic electronic materials. Investigations could focus on synthesizing polymers or small molecules incorporating the this compound unit for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Catalysis: The heteroatoms within the benzo[d]isothiazole ring can coordinate with metal ions, suggesting their potential use as ligands in catalysis. arkat-usa.org Research could be directed towards designing this compound-based ligands for various organic transformations, potentially offering unique reactivity and selectivity.

Sensing and Imaging: Derivatives functionalized with fluorophores or chromophores could be explored as chemical sensors or imaging agents. The electronic properties of the core structure can be tuned by substituents, potentially leading to compounds that exhibit changes in their optical properties upon binding to specific analytes or in response to environmental changes.

Multifunctional Derivatives Design and Synthesis

The design of hybrid molecules that incorporate the this compound scaffold with other pharmacophores is a promising strategy to develop multifunctional agents with enhanced or synergistic activities. This approach aims to address complex diseases or overcome drug resistance.

Future directions in this area include:

Hybrid Antimicrobial/Anticancer Agents: Given that benzothiazole derivatives have shown both antimicrobial and anticancer properties, designing hybrids that combine these activities could be beneficial. researchgate.netlupinepublishers.com For example, synthesizing conjugates of this compound with known anticancer moieties could lead to compounds that not only kill cancer cells but also combat opportunistic infections common in immunocompromised patients.

Conjugates with Other Heterocycles: The synthesis of molecules linking the this compound core to other biologically active heterocycles like triazoles, pyrazoles, or thiazolidinones is a key area of interest. nih.govrsc.org For instance, novel derivatives linking benzothiazole to pyrazole (B372694) and naphthalen-2-ol have been synthesized and evaluated as pesticidal agents. nih.gov

Targeted Drug Delivery Systems: Functionalizing this compound derivatives with targeting ligands (e.g., antibodies, peptides) could enable specific delivery to cancer cells or infected tissues, thereby increasing efficacy and reducing off-target side effects.

Interdisciplinary Research at the Interface of Chemistry and Other Sciences

The full potential of this compound can only be realized through collaborative, interdisciplinary research that bridges chemistry with biology, medicine, and materials science.

Key interdisciplinary avenues include:

Chemical Biology: Synthesizing this compound-based chemical probes (e.g., with fluorescent tags or biotin (B1667282) labels) can help identify and validate novel biological targets. These tools are essential for understanding the mechanism of action of bioactive compounds and exploring complex biological pathways.

Pharmacology and Medicinal Chemistry: A synergistic approach involving synthetic chemists, computational modelers, and pharmacologists is crucial for the efficient discovery and optimization of new drug candidates. semanticscholar.org This cycle of design, synthesis, biological evaluation, and computational analysis accelerates the development of potent and selective therapeutic agents. researchgate.netnih.gov

Agrochemistry: The development of novel pesticides and herbicides based on the this compound scaffold is a viable research direction. nih.gov Interdisciplinary collaboration with agricultural scientists and entomologists would be necessary to evaluate the efficacy and environmental impact of these new chemical entities.

Biomaterials Science: Integrating this compound derivatives into polymers or hydrogels could lead to new biomaterials with inherent antimicrobial or anti-inflammatory properties for applications in medical devices, wound dressings, and tissue engineering.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Methylbenzo[d]isothiazole, and how can reaction conditions be optimized for higher yields?

  • Synthetic Routes :

  • Cyclization Strategies : Intramolecular cyclization of thioamide precursors, such as 2-thioxo-2-(p-tolylamino)acetamide, under acidic conditions yields 6-Methylbenzo[d]thiazole derivatives. Yields range from 13–15%, with optimization via controlled temperature (80–100°C) and solvent selection (e.g., ethanol or DMF) .
  • Heterocyclization : (4+1)- or (3+2)-heterocyclization approaches using sodium iodide and dimethyl acetylenedicarboxylate (DMAD) generate substituted benz[d]isothiazoles. For example, bromomethyl intermediates react with DMAD to form diene adducts, which are oxidized to yield the final product .
    • Optimization : Catalysts (e.g., Pd complexes) and inert atmospheres reduce side reactions like arylboronic acid homocoupling (<3% yield) .

Q. How is the structure of this compound characterized using modern analytical techniques?

  • Spectroscopic Methods :

  • IR Spectroscopy : Identifies carbonyl substitution in metal complexes (e.g., tungsten hexacarbonyl derivatives) by analyzing C≡O stretching frequencies .
  • Mass Spectrometry : Fragmentation patterns confirm coordination through the nitrogen atom in Pd or Cr complexes, validated by molecular ion peaks (e.g., m/z = 453.9 for benzothiazole sulfonic acid derivatives) .
    • NMR : ¹H NMR data resolve ligand-metal coordination geometry (e.g., planar Pd complexes with trans-oriented ligands) .

Advanced Research Questions

Q. How do palladium complexes of this compound enhance selectivity in Suzuki cross-coupling reactions?

  • Catalytic Activity : Pd complexes with a single isothiazole ligand (LPdCl₂) exhibit higher activity than those with two ligands (L₂PdCl₂). Temperature control (20–35°C) optimizes selectivity for molecules with multiple reaction centers .
  • Mechanistic Insight : The sulfur atom in isothiazole facilitates σ-bond formation with Pd, stabilizing the transition state. This contrasts with less stable isoxazole analogues .

Q. What factors influence the stability of metal complexes with this compound ligands?

  • Stability Series : Isothiazole complexes with Co(II), Ni(II), Cu(II), Zn(II), and Ag(I) follow stability trends: pyrazole > isothiazole > isoxazole. The sulfur atom’s unoccupied d-orbital enables stronger metal-ligand interactions .
  • Practical Implications : Higher stability allows reuse in heterogeneous catalysts (e.g., silica-supported Pd complexes) for ≥10 catalytic cycles without significant degradation .

Q. How can retrosynthetic analysis guide the functionalization of this compound for targeted applications?

  • Retrosynthetic Strategies : Four approaches are prioritized:

Intramolecular Cyclization : For fused-ring systems.

Chlorinated Derivatives : Chlorinated isothiazoles serve as versatile intermediates for nucleophilic substitution (e.g., introducing methoxy or amine groups) .

  • Case Study : 4,5-Bis(bromomethyl)-3-phenylisothiazole reacts with DMAD to form dienes, which oxidize into bioactive benz[d]isothiazole derivatives .

Data Contradiction Analysis

  • Ligand vs. Catalyst Activity : reports higher activity for Pd complexes with one ligand (LPdCl₂), while attributes stability to ligand-metal σ-bonding. These findings suggest a trade-off between catalytic efficiency and complex stability, requiring context-specific optimization (e.g., reaction temperature, substrate complexity).

Methodological Recommendations

  • Synthesis : Use Pd black to minimize colloidal Pd impurities in cross-coupling reactions .
  • Characterization : Combine TLC-MS with API-MS for real-time monitoring of reaction intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.